7,8-Dimethoxy-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-benzo[e]isoindol-3-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC-180969 involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the Isoindoline Core: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Final Cyclization: The final step involves the cyclization of the intermediate to form the indenoisoquinoline structure.
Industrial Production Methods
Industrial production of NSC-180969 would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions and purifications.
Chemical Reactions Analysis
Types of Reactions
NSC-180969 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the use of Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
NSC-180969 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound for studying the reactivity and properties of indenoisoquinolines.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Mechanism of Action
NSC-180969 exerts its effects primarily through the inhibition of topoisomerase I, an enzyme involved in DNA replication. By stabilizing the topoisomerase I-DNA cleavage complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
- NSC 706744
- NSC 725776 (Indimitecan)
- NSC 724998 (Indotecan)
Uniqueness
NSC-180969 is unique among indenoisoquinolines due to its specific substitution pattern and the presence of multiple methoxy groups. These structural features contribute to its distinct reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C23H23NO6 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
7,8-dimethoxy-4-(3,4,5-trimethoxyphenyl)-1,2-dihydrobenzo[e]isoindol-3-one |
InChI |
InChI=1S/C23H23NO6/c1-26-17-7-12-6-15(13-8-19(28-3)22(30-5)20(9-13)29-4)21-16(11-24-23(21)25)14(12)10-18(17)27-2/h6-10H,11H2,1-5H3,(H,24,25) |
InChI Key |
LXPGOZAAMPJFEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=C3C(=C2C=C1OC)CNC3=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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